(S)-Benzyl 2-amino-3-hydroxypropanoate
Overview
Description
(S)-Benzyl 2-amino-3-hydroxypropanoate is a chiral compound with significant importance in various fields of chemistry and biology. It is an ester derivative of serine, an amino acid, and possesses both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 2-amino-3-hydroxypropanoate typically involves the esterification of (S)-serine with benzyl alcohol. The reaction is usually catalyzed by an acid such as hydrochloric acid or sulfuric acid. The process involves the following steps:
Activation of Serine: (S)-Serine is first activated by converting it into its corresponding ester using a suitable activating agent like dicyclohexylcarbodiimide (DCC).
Esterification: The activated serine is then reacted with benzyl alcohol in the presence of an acid catalyst to form this compound.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of biocatalysts, such as lipases, can also be employed to achieve enantioselective synthesis, ensuring the production of the desired (S)-enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 2-amino-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of benzyl 2-amino-3-oxopropanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, benzyl 2-amino-3-hydroxypropanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Benzyl 2-amino-3-oxopropanoate
Reduction: Benzyl 2-amino-3-hydroxypropanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(S)-Benzyl 2-amino-3-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and protein synthesis.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a building block for drug development.
Industry: It is utilized in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.
Mechanism of Action
The mechanism of action of (S)-Benzyl 2-amino-3-hydroxypropanoate involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active molecules. Its hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-hydroxypropanoate: A simpler analog without the benzyl group.
(S)-Benzyl 2-amino-3-oxopropanoate: An oxidized derivative.
(S)-Benzyl 2-amino-3-hydroxypropanol: A reduced derivative.
Uniqueness
(S)-Benzyl 2-amino-3-hydroxypropanoate is unique due to its combination of functional groups and chiral nature, making it a valuable intermediate in asymmetric synthesis. Its benzyl group provides additional stability and reactivity compared to its simpler analogs, enhancing its utility in various chemical transformations.
Properties
IUPAC Name |
benzyl (2S)-2-amino-3-hydroxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDNACBMUWTYIV-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357545 | |
Record name | (S)-Benzyl 2-amino-3-hydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1738-72-3 | |
Record name | (S)-Benzyl 2-amino-3-hydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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